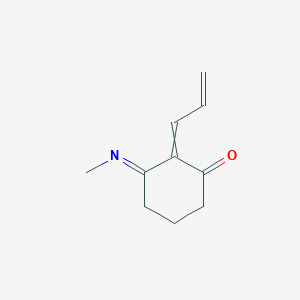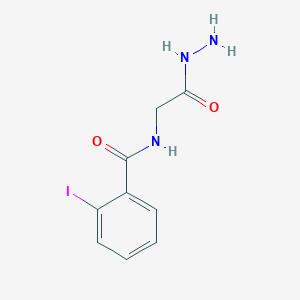
N-(2-Iodobenzoyl)glycine hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Iodobenzoyl)glycine hydrazide is an organic compound with the molecular formula C9H10IN3O2 It is a derivative of glycine, where the amino group is acylated with 2-iodobenzoyl chloride, and the carboxyl group is converted to a hydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Iodobenzoyl)glycine hydrazide can be synthesized through the acylation of glycine with 2-iodobenzoyl chloride, followed by the conversion of the resulting N-(2-iodobenzoyl)glycine to its hydrazide form. The general procedure involves dissolving glycine in water and reacting it with 2-iodobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to precipitate the product, which is filtered and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Iodobenzoyl)glycine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-iodobenzoyl)glycine oxides, while reduction can produce N-(2-iodobenzoyl)glycine amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Iodobenzoyl)glycine hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Iodobenzoyl)glycine hydrazide involves its interaction with molecular targets such as enzymes. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is similar to other hydrazide-based inhibitors, which block enzyme function by modifying key amino acids in the active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Iodobenzoyl)glycine: Similar structure but lacks the hydrazide group.
2-Iodohippuric acid: Another derivative of glycine with similar properties.
N-(2-Bromobenzoyl)glycine: Similar compound with bromine instead of iodine.
Uniqueness
N-(2-Iodobenzoyl)glycine hydrazide is unique due to the presence of both the iodine atom and the hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
887359-64-0 |
|---|---|
Molekularformel |
C9H10IN3O2 |
Molekulargewicht |
319.10 g/mol |
IUPAC-Name |
N-(2-hydrazinyl-2-oxoethyl)-2-iodobenzamide |
InChI |
InChI=1S/C9H10IN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
InChI-Schlüssel |
OMFWTJLYDPPQJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


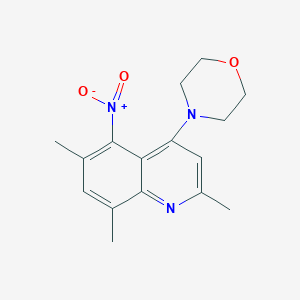

![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
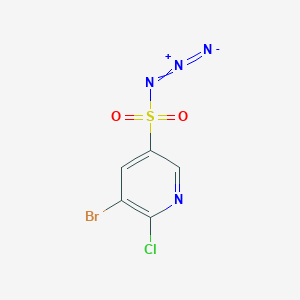
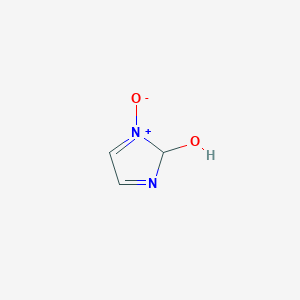
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)

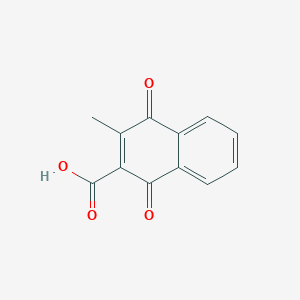
![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
